molecular formula C17H19F3N4O B10964246 Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10964246
M. Wt: 352.35 g/mol
InChI Key: ISUJPYRGLNPYSE-UHFFFAOYSA-N
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Description

Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone, also known by its chemical formula C₁₇H₁₉F₃N₄O, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Pyrazole Formation: Starting from appropriate precursors, a pyrazole ring is formed through cyclization reactions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced using suitable reagents.

    Trifluoromethylation: The trifluoromethyl group is added to the pyrazole ring.

    Methanone Formation: Finally, the methanone moiety is attached.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic chemistry techniques.

Chemical Reactions Analysis

Reactivity:: Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various reactions:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction yields the corresponding amines.

    Substitution: Nucleophilic substitution reactions occur at the pyrazole ring.

    Condensation: It can participate in condensation reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

    Condensation: Acidic or basic conditions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to oxides, reduction yields amines, and substitution results in various derivatives.

Scientific Research Applications

Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone finds applications in:

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, affecting cell cycle progression, and inducing apoptosis. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its properties with related pyrazolo[1,5-a]pyrimidines. Its unique features set it apart in drug discovery and chemical research.

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

azepan-1-yl-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)14-9-13(11-5-6-11)22-15-12(10-21-24(14)15)16(25)23-7-3-1-2-4-8-23/h9-11H,1-8H2

InChI Key

ISUJPYRGLNPYSE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4CC4

Origin of Product

United States

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